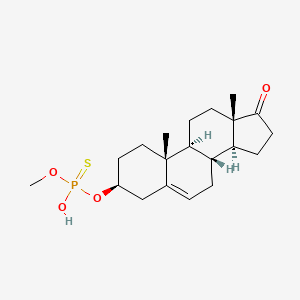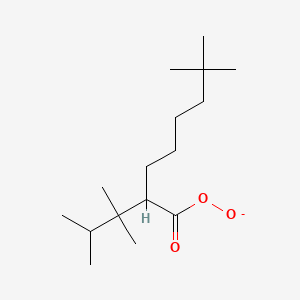
3-(4-甲基吡啶-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylpyridin-3-yl)propanoic acid: is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound The structure consists of a pyridine ring substituted with a methyl group at the 4-position and a propanoic acid group at the 3-position
科学研究应用
3-(4-Methylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and coordination compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methylpyridin-3-yl)propanoic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(4-Methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: 3-(4-Carboxypyridin-3-yl)propanoic acid.
Reduction: 3-(4-Methylpyridin-3-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
作用机制
The mechanism of action of 3-(4-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the methyl group at the 4-position.
4-Methylpyridine: Lacks the propanoic acid group.
Pyridine-3-carboxylic acid: Lacks the methyl group at the 4-position.
Uniqueness
3-(4-Methylpyridin-3-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid group, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(4-methylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-5-10-6-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHZMMYMZLREKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668580 |
Source


|
| Record name | 3-(4-Methylpyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129483-51-8 |
Source


|
| Record name | 3-(4-Methylpyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)

